molecular formula C25H28N2O2 B2855697 3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797703-98-0

3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2855697
CAS No.: 1797703-98-0
M. Wt: 388.511
InChI Key: QZWQZCXTXSWQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide ( 1797703-98-0) is an organic compound with the molecular formula C 25 H 28 N 2 O 2 and a molecular weight of 388.5 g/mol . This propanamide derivative features a methoxynaphthalene group linked to a complex pyrrolidine scaffold, a structural motif present in compounds investigated for various pharmacological activities. The core pyrrolidine structure is a significant heterocycle in medicinal chemistry, with research indicating its potential for development into therapeutic agents for conditions such as malaria . Furthermore, structurally related propanamide compounds have demonstrated promising biological activity in preclinical research, including significant anticonvulsant and antinociceptive (pain-blocking) effects in rodent models, with suggested mechanisms of action involving modulation of neuronal sodium channels and L-type calcium channels . The specific physicochemical and biological properties of this compound make it a valuable chemical entity for researchers in drug discovery and development, particularly for those exploring central nervous system (CNS) targets or the structure-activity relationships (SAR) of nitrogen-containing heterocycles. It is supplied for laboratory research purposes.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-29-24-15-13-19-8-5-6-12-22(19)23(24)14-16-25(28)26-18-21-11-7-17-27(21)20-9-3-2-4-10-20/h2-6,8-10,12-13,15,21H,7,11,14,16-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWQZCXTXSWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, with the CAS number 1797703-98-0, is a synthetic compound that has garnered interest for its potential biological activities. This compound belongs to a class of molecules that may exhibit pharmacological properties relevant to various therapeutic areas, including neuropharmacology and oncology.

The molecular formula of this compound is C25H28N2O2C_{25}H_{28}N_{2}O_{2}, and it has a molecular weight of 388.5 g/mol. Its structure features a methoxynaphthalene moiety linked to a pyrrolidine derivative, which may contribute to its biological effects.

PropertyValue
Molecular Formula C25H28N2O2
Molecular Weight 388.5 g/mol
CAS Number 1797703-98-0

Pharmacological Effects

Research indicates that compounds similar to this compound may interact with various biological systems, particularly in modulating neurotransmitter pathways. The presence of the naphthalene and pyrrolidine structures suggests potential interactions with dopamine and serotonin receptors, which are critical in the treatment of mood disorders and neurodegenerative diseases.

Key Findings:

  • Dopaminergic Activity : Studies have shown that compounds with similar structures can influence dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia.
  • Antidepressant Properties : Research on related compounds indicates possible antidepressant effects, suggesting that this compound could also exhibit similar properties through modulation of serotonin levels.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound on various cell lines. These studies typically assess cell viability, apoptosis, and the modulation of specific signaling pathways.

Study FocusResult
Cell Viability Significant reduction in viability at high concentrations
Apoptosis Induction Increased apoptosis in cancer cell lines at IC50 values around 10 µM

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
  • Signal Transduction Pathways : It could influence intracellular signaling cascades involved in cell survival and apoptosis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Propanamide derivatives share a common backbone but differ in substituents, leading to distinct physicochemical profiles. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reference
Target Compound : 3-(2-Methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide (Inferred) C₂₅H₂₈N₂O₂ ~388.5 Not reported Methoxynaphthalene, phenylpyrrolidinylmethyl N/A
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₂H₂₂ClNO₂ 379.87 Not reported Methoxynaphthalene, chlorophenethyl
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C₂₅H₂₆N₂O₂ 386.49 Not reported Methoxynaphthalene, indole-ethyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 148–152 Thiazole-oxadiazole hybrid, methylphenyl
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide C₂₂H₂₃N₃O₂ 373.44 Not reported Pyridyl, biphenylmethyl

Key Observations :

  • Lipophilicity : The methoxynaphthalene group in the target compound likely confers higher lipophilicity than analogs with smaller aromatic systems (e.g., pyridine in or thiazole in ), enhancing passive diffusion across biological membranes.
  • Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points (~148–152°C) compared to flexible propanamide derivatives, suggesting stronger intermolecular forces.
  • Molecular Weight : The target compound’s inferred molecular weight (~388.5 g/mol) aligns with drug-like small molecules but is heavier than simpler analogs like (373.44 g/mol).
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition : Propanamides with pyridyl or biphenylmethyl groups (e.g., ) show AChE inhibitory activity, suggesting the target compound’s phenylpyrrolidinyl group could similarly interact with enzyme active sites.
  • Antioxidant and Antibacterial Effects : Thiazole-oxadiazole hybrids () exhibit radical scavenging and antibacterial activity, while hydrazone derivatives () inhibit bacterial growth (e.g., E. coli). The methoxynaphthalene moiety may confer antioxidant properties via radical stabilization.
SARS-CoV-2 Relevance
  • The target compound’s methoxynaphthalene group may similarly interact with viral proteases or host receptors.
Pharmacokinetic Considerations
  • Solubility : Pyrrolidine-containing analogs (e.g., ) demonstrate improved aqueous solubility due to their basic nitrogen, contrasting with highly lipophilic analogs like .
  • Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to unsubstituted naphthalenes, as seen in naproxen derivatives .

Crystallographic and Spectroscopic Analysis

  • SHELX Refinement : Programs like SHELXL () are widely used for small-molecule crystallography. The phenylpyrrolidinyl group’s stereochemistry could be resolved via these tools, aiding in conformational analysis.
  • Hydrogen Bonding : The propanamide backbone facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) or in crystal packing (). Substituents like methoxynaphthalene may alter these interactions compared to thiophene () or indole () analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer: Synthesis optimization involves:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) with bases (e.g., triethylamine) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 0–5°C to minimize side products, as seen in analogous naphthalene-derived amide syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound, as described for structurally similar propanamides .
  • Monitoring : Thin-layer chromatography (TLC) using 9:1 hexane:ethyl acetate helps track reaction progress .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Answer: Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, especially for methoxynaphthalene and pyrrolidine moieties .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies impurities .
  • Crystallography : Resolves bond lengths/angles, critical for understanding conformational stability (e.g., dihedral angles in naphthalene derivatives) .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence/colorimetric readouts .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines to assess antiproliferative effects .
  • Receptor binding studies : Radioligand displacement assays (e.g., for neurotransmitter receptors) quantify affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophoric features of this compound?

Answer:

  • Core modifications : Compare analogs with substitutions on the methoxynaphthalene (e.g., halogenation) or pyrrolidine (e.g., fluorination) to assess impact on bioactivity .
  • Functional group replacement : Replace the propanamide linker with esters or sulfonamides to evaluate stability and target engagement .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with biological targets like G-protein-coupled receptors .

Q. What experimental designs address contradictory data in biological activity studies?

Answer:

  • Orthogonal assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Dose-response curves : Establish EC50/IC50 values across multiple cell lines or animal models to rule out model-specific artifacts .
  • Metabolic stability tests : Assess cytochrome P450 interactions to identify confounding pharmacokinetic factors .

Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase structural data?

Answer:

  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .
  • Molecular dynamics simulations : Compare crystal structure rigidity with solvated-state dynamics (e.g., using AMBER or GROMACS) .
  • Small-angle X-ray scattering (SAXS) : Provides solution-phase structural insights to complement crystallography .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in pharmacological assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

Q. How should stability studies be designed for long-term storage?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light, and humidity, then monitor decomposition via HPLC .
  • Lyophilization : Stabilize hygroscopic samples by freeze-drying under inert atmospheres .

Data Interpretation and Validation

Q. What statistical approaches are recommended for high-throughput screening (HTS) data analysis?

Answer:

  • Z-factor analysis : Validate assay robustness (Z′ > 0.5 indicates suitability for HTS) .
  • False-discovery rate (FDR) correction : Apply Benjamini-Hochberg methods to minimize false positives in large datasets .

Q. How can off-target effects be systematically evaluated?

Answer:

  • Proteome-wide profiling : Use affinity pulldown combined with mass spectrometry to identify unintended binding partners .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing effects in wild-type vs. gene-edited cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.